法呢烯硫水杨酸酰胺

描述

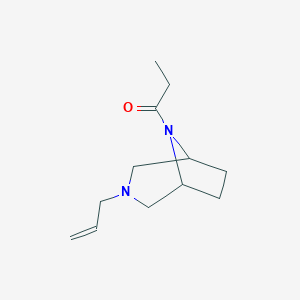

Farnesyl Thiosalicylic Acid Amide (FTSA) is a sesquiterpenoid . It is a derivative of farnesyl thiosalicylic acid and is known to inhibit tumor growth . FTSA is a novel, small-molecule inhibitor of protein farnesyltransferase (FTase), a process involved in the regulation of cell growth, differentiation, and proliferation.

Synthesis Analysis

The synthesis of FTS-PEI polymer, a derivative of FTSA, was achieved via a condensation reaction. FTS was conjugated to PEI at different ratios in DMF at room temperature with DCC as a condensing reagent and DMAP as a catalyst .

科学研究应用

Inhibition of Tumor Growth

Farnesyl Thiosalicylic Acid Amide (FTS-A) is known to inhibit tumor growth . It has been found to be effective against PANC-1 and U87 tumor cells, with IC50 values of 20 and 10 µM respectively . This makes it a potential candidate for cancer treatment.

Ras Signaling Inhibition

FTS-A is a derivative of Farnesylthiosalicylic acid (FTS, Salirasib), which is a Ras inhibitor . Ras proteins play a crucial role in cell signaling, and their association with the inner surface of the plasma membrane is required for their signaling activity . FTS-A, like its parent compound, can interfere with Ras membrane interactions that are crucial for Ras-dependent transformation .

Reduction of Cell Number

FTS-A and its analogs (FTS-MA and FTS-DMA) have been observed to cause a dose-dependent decrease in the number of both PANC-1 and U87 cells . This suggests that FTS-A could be used to control the proliferation of these cells.

Induction of Cell Death

At concentrations higher than 50 µM, FTS-A and its analogs have been observed to induce cell death . This property could be exploited in the development of treatments for diseases characterized by excessive cell proliferation.

Decrease in Ras-GTP Levels

FTS-A and its analogs have been observed to cause a clear decrease in the levels of K-Ras-GTP in Panc-1 cells and in U87 cells . This suggests that FTS-A could be used to modulate Ras signaling in these cells.

Treatment of Diseases Characterized by Excessive Bone Resorption

Farnesyl pyrophosphate synthase (FPPS) modulators, such as FTS-A, have shown utility in treating diseases characterized by excessive bone resorption, including osteoporosis and cancer metastasis to bone. These compounds act by inhibiting FPPS, a key enzyme in the mevalonate pathway.

作用机制

Target of Action

Farnesyl Thiosalicylic Acid Amide (FTS-A) primarily targets the Ras protein . Ras proteins, including H-RAS, K-RAS, and N-RAS isoforms, are crucial for regulating many malignant cell functions, such as proliferation, differentiation, survival, and induction of angiogenesis . They are activated by mutation in approximately one-third of human cancers .

Mode of Action

FTS-A competitively blocks Ras signaling . It specifically inhibits the activation of Ras by oncogenic stimuli and growth factor receptors, thereby suppressing Ras-dependent tumor growth . FTS-A also interferes with Ras membrane interactions that are crucial for Ras-dependent transformation .

Biochemical Pathways

The primary biochemical pathway affected by FTS-A is the Ras signaling pathway . By inhibiting the activation of Ras, FTS-A disrupts the signaling cascade that leads to the uncontrolled growth and division of cancer cells . The downstream effects of this disruption include the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

The pharmacokinetic profile of FTS-A is characterized by slow absorption and a rapid elimination phase following oral administration . The half-life (T1/2) is approximately 3.6 ± 2.2 hours on day 1 . The exposure of FTS-A (Cmax; day 1 AUCinf vs. day 15 AUC0–12h) is similar between days 1 and 15 . These properties impact the bioavailability of FTS-A and determine the dosing regimen for therapeutic applications.

Result of Action

FTS-A reduces Ras-GTP levels and inhibits cell growth . It has been shown to inhibit the growth of PANC-1 and U87 tumor cells with IC50 values of 20 and 10 µM, respectively . In animal models, treatment with FTS-A has been shown to inhibit tumor growth by at least 50% of controls .

安全和危害

属性

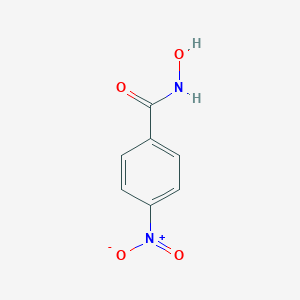

IUPAC Name |

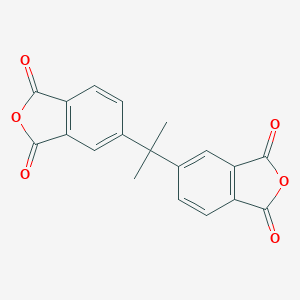

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMFRUGZMZCRD-CFBAGHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

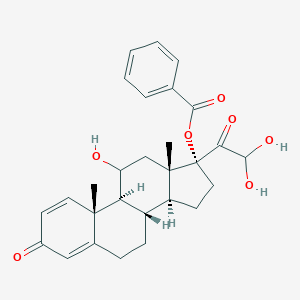

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)